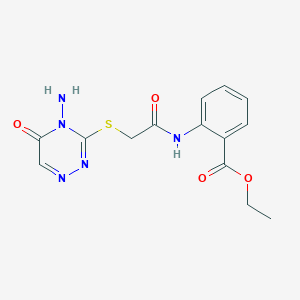

Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate

説明

特性

IUPAC Name |

ethyl 2-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O4S/c1-2-23-13(22)9-5-3-4-6-10(9)17-11(20)8-24-14-18-16-7-12(21)19(14)15/h3-7H,2,8,15H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQRFEOZUDKKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Thioacetamido Group Introduction: The thioacetamido group is introduced via nucleophilic substitution reactions, often using thiourea or similar reagents.

Esterification: The final step involves the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamido group.

Reduction: Reduction reactions can target the triazine ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.

Substitution: The aromatic ring and the triazine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biomolecules.

作用機序

The exact mechanism of action of Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring and thioacetamido group are likely key functional groups involved in these interactions.

類似化合物との比較

Comparative Analysis with Structural Analogs

Triazinone-Based Derivatives

BG14546 (Ethyl 4-{2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate)

- Structural Differences: The triazinone ring in BG14546 bears a 6-methyl substituent instead of the 4-amino group in the target compound . Both compounds share the ethyl benzoate ester and thioether-linked acetamido moiety.

- Functional Implications: The 4-amino group in the target compound likely enhances hydrogen-bonding interactions, improving solubility and target binding affinity.

Methyl 4-(2-((4-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate

Thiazolidinone and Thiazine Derivatives

Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates

- Structural Differences: Replaces the triazinone ring with a thiazolidinone core . Contains a methoxy-oxoethylidene substituent instead of the triazinone’s amino group.

- Functional Implications: Thiazolidinones are associated with diverse bioactivities (e.g., antimicrobial, anti-inflammatory), but the triazinone’s nitrogen-rich structure may offer superior electronic properties for binding to targets requiring multiple H-bond acceptors .

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide

- Structural Differences: Features a 1,4-benzothiazine core instead of the triazinone .

- Functional Implications: The benzothiazine system’s larger aromatic system may enhance π-π stacking interactions but reduce conformational flexibility compared to the triazinone .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Triazinone vs. Thiazolidinone: The triazinone core’s electron-deficient nature may enhance interactions with biological targets compared to thiazolidinones, which are more electron-rich .

- Substituent Effects: The 4-amino group in the target compound is critical for solubility and binding, whereas the 6-methyl group in BG14546 prioritizes lipophilicity . Ethyl esters generally exhibit better metabolic stability than methyl esters, making the target compound more pharmacokinetically favorable than its methyl analog .

- Heterocycle Choice: The triazinone’s compact structure and multiple H-bond acceptors may offer advantages in drug design over bulkier systems like benzothiazines .

生物活性

Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate can be described by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H15N5O3S |

| Molar Mass | 305.36 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and methanol |

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is hypothesized to possess similar activities due to the presence of the triazine ring, which is known for its efficacy against various bacterial strains. In vitro studies have shown that derivatives of triazine compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Potential

The triazine moiety has also been associated with anticancer properties. Compounds featuring this structure have been shown to induce apoptosis in cancer cell lines. Preliminary studies suggest that Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate may exert cytotoxic effects against specific cancer types through mechanisms involving cell cycle arrest and apoptosis induction.

Structure-Activity Relationships (SAR)

The biological activity of Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate can be influenced by modifications to its chemical structure. Key factors include:

- Substitution Patterns : Variations in the substitution on the aromatic ring can enhance or diminish biological activity.

- Functional Groups : The presence of amino and thio groups plays a crucial role in the compound's interaction with biological targets.

- Hydrophobicity : Changes in hydrophobicity can affect the compound's bioavailability and overall efficacy.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of triazine derivatives, Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer potential of triazine derivatives revealed that Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate induced apoptosis in HeLa cells with an IC50 value of approximately 30 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, signifying apoptosis.

Q & A

Q. What analytical approaches confirm the absence of tautomeric forms in the triazine ring?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。